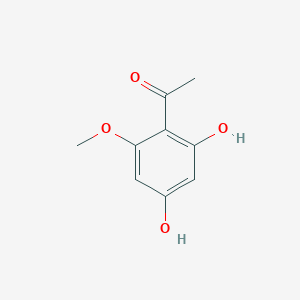

2',4'-Dihydroxy-6'-Methoxyacetophenone

Description

Properties

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETZAWFZIAOWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450027 | |

| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3602-54-8 | |

| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 199 °C | |

| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a phenolic acetophenone also known as 2',4'-dihydroxy-6'-methoxyacetophenone, is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources and a detailed, representative protocol for its isolation and purification. While direct evidence for the signaling pathways modulated by this specific compound is limited, this guide explores the well-documented biological activities of a structurally analogous chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), to provide insights into its potential therapeutic mechanisms. This includes its role in modulating the PI3K/AKT signaling pathway, inducing apoptosis, and promoting cell cycle arrest.

Natural Sources

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one has been identified and isolated from several plant species, primarily within the Asteraceae family. The documented botanical sources are summarized in the table below.

| Plant Species | Family | Plant Part | Reference |

| Artemisia afra Jacq. ex Willd. | Asteraceae | Not specified in abstract | [1] |

| Artemisia annua | Asteraceae | Not specified | |

| Artemisia barrelieri | Asteraceae | Not specified | |

| Tanacetum densum | Asteraceae | Not specified | |

| Piscidia erythrina L. | Leguminosae | Not specified |

Isolation and Purification: A Representative Protocol

The following is a representative experimental protocol for the isolation and purification of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one from plant material, based on established phytochemical techniques for phenolic compounds and citing the successful isolation from Artemisia afra[1].

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., aerial parts of Artemisia afra) is subjected to extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction is performed using a solvent of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the phenolic compounds.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel.

-

Elution Gradient: A solvent gradient is employed for elution, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light.

-

Further Purification: Fractions containing the target compound are pooled and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to afford the pure 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the chromophore.

Potential Biological Activity and Signaling Pathways: Insights from a Structural Analog

Direct studies on the biological activity and modulated signaling pathways of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not extensively reported. However, significant research has been conducted on the structurally similar chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , which provides a valuable predictive framework for the potential bioactivity of the target compound.

DMC has demonstrated potent anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. A key mechanism implicated in these effects is the modulation of the PI3K/AKT signaling pathway .

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Studies on DMC have shown that it can inhibit this pathway, leading to downstream effects that are detrimental to cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

Inhibition of the PI3K/AKT pathway by compounds like DMC can lead to the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation. This is often mediated through the regulation of key proteins involved in these processes.

Conclusion and Future Directions

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a natural product with a defined presence in several plant species. While a detailed, publicly available experimental protocol for its isolation is scarce, established phytochemical methods provide a clear pathway for its purification. The full therapeutic potential of this compound remains to be elucidated. However, the significant anticancer activities of its structural analog, DMC, particularly its ability to modulate the PI3K/AKT signaling pathway, suggest that 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a promising candidate for further investigation in drug discovery and development. Future research should focus on the quantitative analysis of this compound in its natural sources, the development of optimized isolation protocols, and direct in-vitro and in-vivo studies to confirm its biological activities and delineate the specific signaling pathways it modulates.

References

A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone, is a phenolic compound of interest in various research domains, including natural product chemistry and drug discovery. Its chemical structure, characterized by a substituted benzene ring, presents a distinct spectroscopic profile. This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While this guide focuses on the "how-to," it will reference typical spectral regions and patterns expected for a molecule with this functionality.

Molecular Structure and Expected Spectroscopic Features

Molecular Formula: C₉H₁₀O₄[1]

Molecular Weight: 182.17 g/mol [1]

Structure:

Based on its structure, the following spectroscopic features are anticipated:

-

¹H NMR: Signals corresponding to aromatic protons, a methoxy group, a methyl ketone, and hydroxyl groups. The aromatic protons are expected to show splitting patterns indicative of their substitution on the benzene ring.

-

¹³C NMR: Resonances for carbonyl carbon, aromatic carbons (some oxygenated), a methoxy carbon, and a methyl carbon.

-

IR Spectroscopy: Absorption bands characteristic of hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups, as well as C-O bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of functional groups such as methyl and acetyl moieties.

Data Presentation

While specific experimental data for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is not publicly available in comprehensive detail, the following tables provide a template for summarizing such data once acquired. The expected chemical shift ranges are based on standard values for similar functional groups.

Table 1: ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet | 1H | Chelated hydroxyl proton (2-OH) |

| ~9.0 - 10.0 | Singlet | 1H | Hydroxyl proton (4-OH) |

| ~6.0 - 7.5 | Multiplet | 2H | Aromatic protons (H-3, H-5) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~2.5 | Singlet | 3H | Methyl ketone protons (-COCH₃) |

Table 2: ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~200 - 205 | Carbonyl carbon (C=O) |

| ~160 - 165 | Aromatic carbon (C-2, C-4, C-6) |

| ~100 - 110 | Aromatic carbon (C-1) |

| ~90 - 95 | Aromatic carbon (C-3, C-5) |

| ~55 | Methoxy carbon (-OCH₃) |

| ~30 | Methyl ketone carbon (-COCH₃) |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (hydroxyl groups) |

| ~1620 - 1640 | Strong | C=O stretch (ketone, hydrogen-bonded) |

| ~1580 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1150 - 1250 | Strong | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 182 | [M]⁺ (Molecular ion) | |

| 167 | [M - CH₃]⁺ | |

| 139 | [M - COCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD)) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from residual protons in the solvent.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.

-

Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetone, or ethyl acetate.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before injection.

-

Transfer the solution to an autosampler vial.

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on the GC column based on its volatility and interaction with the stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), causing fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The output consists of a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive guide provides the necessary framework for the spectroscopic characterization of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. By following these detailed protocols, researchers can confidently acquire and interpret the data needed for structural elucidation and further investigation of this compound's properties and potential applications.

References

Physical and chemical properties of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a key intermediate in the synthesis of various biologically active compounds. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics. Furthermore, a potential signaling pathway influenced by this class of compounds is illustrated, providing context for its application in drug discovery and development.

Introduction

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone, is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structural features, including a dihydroxylated phenyl ring and a methoxy group, make it a valuable precursor for the synthesis of flavonoids, chalcones, and other pharmacologically significant molecules.[1] This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physical and Chemical Properties

The physical and chemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 139-140 °C | [1] |

| Boiling Point (Predicted) | 333.5 ± 22.0 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| pKa (Predicted) | 7.60 ± 0.23 | [1] |

Experimental Protocols

Synthesis via Hoesch Reaction

A common method for the synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is the Hoesch reaction, which involves the acylation of a phenol with a nitrile.

Reaction Scheme:

Materials:

-

Phloroglucinol monomethyl ether

-

Acetonitrile

-

Anhydrous ether (or other suitable solvent)

-

Anhydrous zinc chloride (or another Lewis acid catalyst)

-

Gaseous hydrogen chloride

-

Ice

-

Dilute hydrochloric acid

Procedure:

-

A solution of phloroglucinol monomethyl ether and acetonitrile in anhydrous ether is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the mixture with continuous stirring.

-

Anhydrous zinc chloride is added portion-wise as a catalyst.

-

The reaction is allowed to proceed for several hours, during which a ketimine hydrochloride intermediate precipitates.

-

After the reaction is complete, the ethereal solution is decanted, and the solid intermediate is hydrolyzed by heating with dilute aqueous acid.

-

Upon cooling, the product, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, crystallizes and can be collected by filtration.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one

-

Ethanol (or a suitable solvent mixture like ethanol-water)

-

Activated charcoal (optional)

Procedure:

-

The crude solid is dissolved in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

The hot solution is filtered to remove the charcoal and any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried to yield the purified product.[2]

Spectral Data

The structural confirmation of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the acetyl group protons, and the hydroxyl protons. The aromatic protons will appear as a set of signals in the aromatic region, with their splitting patterns determined by their coupling with each other. The methoxy protons will appear as a singlet, as will the acetyl protons. The hydroxyl protons will typically appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methoxy carbon, and the acetyl methyl carbon.

Note: Specific peak assignments require experimental data which is not consistently available in public literature. Researchers should perform their own NMR analysis for definitive structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching (phenolic hydroxyl groups) |

| ~3000-2850 | C-H stretching (aromatic and aliphatic) |

| ~1640-1620 | C=O stretching (acetyl carbonyl group, intramolecular H-bonding) |

| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |

| ~1250-1000 | C-O stretching (methoxy and phenol groups) |

Role in Synthesis and Potential Biological Activity

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a key starting material for the synthesis of various chalcones through Claisen-Schmidt condensation with aromatic aldehydes. These chalcones are precursors to a wide range of flavonoids and other heterocyclic compounds with diverse biological activities.

Phenolic acetophenones, as a class of compounds, have been reported to exhibit various pharmacological effects, including antimicrobial and anti-inflammatory properties. Their mechanism of action is often linked to their ability to modulate cellular signaling pathways.

Potential Signaling Pathway Involvement

Phenolic compounds are known to interact with various intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.[3][4] While direct studies on 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are limited, its structural similarity to other bioactive phenolic compounds suggests it may exert its biological effects through similar mechanisms. For instance, some chalcones derived from similar acetophenones have been shown to inhibit the NF-κB signaling pathway.[5]

Below is a generalized diagram illustrating a potential mechanism of action for a phenolic compound targeting the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" CAS number and chemical structure

An In-Depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one

This technical guide provides a comprehensive overview of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and known biological activities, supported by experimental protocols and data visualizations.

Compound Identification

Synonyms: 2',4'-Dihydroxy-6'-methoxyacetophenone, 6-O-Methylphloroacetophenone[1]

Chemical Structure

The chemical structure of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is presented below.

SMILES: CC(=O)C1=C(C=C(C=C1OC)O)O[1]

InChI: InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3[1]

Physicochemical Properties

The key physicochemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H10O4 | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 197 - 199 °C | [1] |

| Physical Description | Solid | [1] |

| XLogP3 | 1.4 | [1] |

| Polar Surface Area | 66.8 Ų | [1] |

Synthesis and Experimental Protocols

While specific synthesis protocols for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from the synthesis of structurally similar compounds, such as other hydroxyacetophenones. A representative protocol for the synthesis of a related chalcone, (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is described below, which can be adapted for the synthesis of other derivatives.

General Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone from a substituted acetophenone.

Materials:

-

2,4-dihydroxy acetophenone (0.01 mol)

-

4-hydroxybenzaldehyde (0.01 mol)

-

Ethanol (25 ml)

-

60% aqueous Sodium Hydroxide (10 ml)

-

1M aqueous Hydrochloric Acid

-

Distilled water

-

Methanol-water system for crystallization

Procedure: [3]

-

In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.

-

Add 10 ml of 60% aqueous sodium hydroxide to the mixture to act as a catalyst.

-

Reflux the reaction mixture for 3 hours.

-

After cooling to room temperature, acidify the reaction mass to a pH of 1 using 1M aqueous HCl.

-

Filter the separated product and wash thoroughly with distilled water until the filtrate is neutral.

-

Dry the product in an oven at 50 °C.

-

Crystallize the product from a methanol-water system to obtain the pure chalcone.

Biological Activity and Signaling Pathways

Direct research on the biological activity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is limited. However, a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has been shown to exhibit significant cytotoxic effects on human colon adenocarcinoma cells (HT-29).[4][5] The biological activities of DMHE are summarized below as a potential reference for the therapeutic applications of this class of compounds.

Cytotoxicity and Apoptotic Activity of a Related Compound (DMHE)

Studies on DMHE have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells.

Key Findings:

-

DMHE exhibits a dose- and time-dependent cytotoxic effect on HT-29 cells.[4]

-

It induces morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[4][5]

-

Cell cycle analysis revealed that DMHE causes G0/G1 arrest in a time-dependent manner.[4]

-

Western blot analysis indicated that cell death is associated with the up-regulation of pro-apoptotic proteins such as Bax and PUMA.[4]

The workflow for isolating and evaluating the cytotoxic effects of DMHE is illustrated in the diagram below.

Caption: Isolation and Cytotoxicity Screening Workflow for DMHE.

Apoptosis Signaling Pathway

The pro-apoptotic activity of DMHE suggests its involvement in the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. The diagram below illustrates the potential signaling cascade initiated by compounds like DMHE.

Caption: Hypothesized Apoptotic Signaling Pathway of DMHE.

Conclusion

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a well-characterized compound with potential for further investigation in medicinal chemistry and drug discovery. While direct biological data is sparse, the significant anti-cancer activities of structurally related compounds highlight the therapeutic potential of this chemical scaffold. This guide provides a foundational resource for researchers interested in exploring the synthesis, biological evaluation, and mechanism of action of this and related molecules.

References

- 1. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C9H10O4 | CID 10965145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,4-DIHYDROXY-6-METHOXY-PHENYL)-ETHANONE CAS#: 3602-54-8 [amp.chemicalbook.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biological Activity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as 2',4'-Dihydroxy-6'-methoxyacetophenone or Resacetophenone 4-methyl ether, is a phenolic acetophenone that has been identified in various plant species, including those of the Leguminosae and Asteraceae families.[1] This natural compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, with a focus on its antimicrobial, antioxidant, anti-parasitic, anti-inflammatory, and anticancer potential.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) values have been determined, indicating its potential as an antibacterial agent.

Data Presentation: Antibacterial Activity

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | Gram-Negative | 12.5 |

| Pseudomonas aeruginosa | Gram-Negative | 6.25 |

| Staphylococcus aureus | Gram-Positive | 3.12 |

| Bacillus subtilis | Gram-Positive | 3.12 |

Data sourced from a 2015 study by Sun and Liu, as cited in a broader review of natural acetophenones.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC values for 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one against the tested bacterial strains were determined using the broth microdilution method. This is a standard laboratory procedure for assessing the antimicrobial susceptibility of microorganisms.

Principle: The broth microdilution method involves challenging a standardized suspension of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a specified incubation period.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

-

Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

-

The bacterial suspension is then diluted to the final working concentration.

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound.

-

Positive (broth and bacteria without the compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, the wells are visually inspected for turbidity.

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Experimental workflow for MIC determination.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. While the antioxidant potential of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is anticipated, specific quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or other radical scavenging assays, are not currently available in the scientific literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Methodology:

-

Preparation of DPPH Solution:

-

A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol.

-

-

Preparation of Test Compound:

-

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is dissolved in a suitable solvent to prepare a stock solution.

-

Serial dilutions of the stock solution are made to obtain a range of concentrations for testing.

-

-

Assay Procedure:

-

A specific volume of the DPPH solution is added to each concentration of the test compound.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

A control containing the solvent and DPPH solution is also prepared.

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against compound concentration.

-

Principle of the DPPH radical scavenging assay.

Anti-parasitic Activity

Some commercial suppliers of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one suggest its potential as an anti-malarial agent, as it is a phenolic acetophenone derived from Artemisia annua, a plant known for the anti-malarial drug artemisinin.[2] However, there is currently no published scientific data to support this claim, and no in vitro studies demonstrating its activity against Plasmodium species are available.

Experimental Protocol: In Vitro Anti-plasmodial Assay against Plasmodium falciparum

To evaluate the potential anti-malarial activity of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, a standard in vitro assay using a culture of Plasmodium falciparum would be employed.

Principle: The assay measures the ability of a test compound to inhibit the growth of the malaria parasite in a culture of human red blood cells. Parasite growth can be quantified using various methods, such as microscopic counting of infected red blood cells or by measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).

Methodology:

-

Culturing of Plasmodium falciparum:

-

A drug-sensitive or drug-resistant strain of P. falciparum is maintained in a continuous in vitro culture with human red blood cells in a specific culture medium.

-

-

Drug Susceptibility Assay:

-

The parasite culture is synchronized to the ring stage.

-

The synchronized culture is then exposed to serial dilutions of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in a 96-well microtiter plate.

-

Positive (a known anti-malarial drug like chloroquine or artemisinin) and negative (solvent control) controls are included.

-

The plate is incubated under specific gas conditions (low oxygen, high carbon dioxide) at 37°C for a defined period (e.g., 48 or 72 hours).

-

-

Quantification of Parasite Growth:

-

After incubation, parasite growth is assessed. This can be done by:

-

Microscopy: Preparing a blood smear from each well, staining with Giemsa, and counting the number of infected red blood cells.

-

pLDH Assay: Lysing the cells and measuring the activity of the parasite-specific lactate dehydrogenase enzyme using a colorimetric assay.

-

-

-

Data Analysis:

-

The percentage of growth inhibition for each compound concentration is calculated relative to the negative control.

-

The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is determined by plotting the percentage of inhibition against the compound concentration.

-

Anti-inflammatory and Anticancer Activities & Signaling Pathways

There is currently no direct scientific evidence to support the anti-inflammatory or anticancer activities of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. Much of the available literature focuses on structurally related but distinct molecules.

For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , a chalcone derivative, has been shown to possess anticancer properties and to modulate the PI3K/Akt signaling pathway . Similarly, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) has demonstrated cytotoxic effects against cancer cells. It is crucial to distinguish the biological activities of these related compounds from that of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.

Future research is warranted to investigate whether 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one exhibits similar anti-inflammatory or anticancer effects and to elucidate the potential signaling pathways involved, such as the NF-κB, PI3K/Akt, or MAPK pathways .

Hypothesized modulation of the NF-κB pathway.

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a natural phenolic acetophenone with demonstrated in vitro antibacterial activity. While its structural similarity to other bioactive compounds and its origin from medicinal plants suggest potential for antioxidant, anti-parasitic, anti-inflammatory, and anticancer effects, there is currently a lack of robust scientific evidence to support these claims. This technical guide highlights the existing data and provides a framework of standard experimental protocols that can be utilized in future research to fully elucidate the biological activity profile of this compound. Further investigation is required to isolate and quantify its effects and to determine the underlying molecular mechanisms and signaling pathways.

References

The Pivotal Role of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in an Alternative Flavonoid Biosynthetic Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse class of plant secondary metabolites, are renowned for their significant roles in plant physiology and their potential health benefits for humans. The biosynthesis of these polyphenolic compounds has been a subject of intense research, with the canonical pathway initiated by p-coumaroyl-CoA being well-established. However, emerging evidence highlights the existence of alternative biosynthetic routes that contribute to the vast structural diversity of flavonoids. This technical guide focuses on the integral role of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as phloroacetophenone or 2',4',6'-trihydroxyacetophenone, as a key precursor in an alternative pathway leading to the synthesis of a specific class of flavonoids: the 5,7-dihydroxyflavones. This document provides a comprehensive overview of the enzymatic steps, experimental methodologies, and regulatory aspects of this non-canonical flavonoid biosynthesis, aimed at researchers, scientists, and professionals in the field of drug development.

An Alternative Route to Flavonoid Biosynthesis

The classical flavonoid biosynthesis pathway commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) to produce naringenin chalcone. In contrast, the alternative pathway involving 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one utilizes this acetophenone derivative as a starter unit. While the canonical pathway gives rise to a wide array of flavonoids, this alternative route is particularly significant for the production of 5,7-dihydroxyflavones, a subgroup with distinct biological activities.

The proposed biosynthetic pathway, initiated by phloroacetophenone, involves a series of enzymatic reactions that parallel the latter stages of the canonical pathway. A key hypothetical step is the condensation of phloroacetophenone with a cinnamoyl-CoA derivative, catalyzed by a chalcone synthase-like enzyme or another type III polyketide synthase (PKS) exhibiting substrate promiscuity. This reaction would form a chalcone intermediate, which can then be cyclized and further modified to yield various 5,7-dihydroxyflavones.

Key Enzymes and Quantitative Data

The enzymatic machinery driving this alternative pathway is an area of active investigation. Type III polyketide synthases are prime candidates due to their known ability to utilize different starter molecules. While specific enzymes dedicated to this pathway are yet to be fully characterized in many species, the substrate promiscuity of known chalcone synthases suggests their potential involvement.

Quantitative data on the kinetics of enzymes utilizing phloroacetophenone is limited. However, comparative studies with canonical substrates can provide insights into the efficiency of this alternative pathway.

Table 1: Hypothetical Kinetic Parameters of a Chalcone Synthase-like Enzyme

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Phloroacetophenone | 50 - 150 | 0.5 - 2.0 | 1.0 - 5.0 | 6.7 x 10³ - 1.0 x 10⁵ |

| p-Coumaroyl-CoA | 5 - 20 | 5.0 - 15.0 | 10.0 - 30.0 | 5.0 x 10⁵ - 6.0 x 10⁶ |

Note: The data in this table are hypothetical and serve as an illustrative example. Actual values will vary depending on the specific enzyme and reaction conditions.

Experimental Protocols

1. Enzyme Activity Assay for Chalcone Synthase-like Activity with Phloroacetophenone

This protocol outlines a method to determine the activity of a putative chalcone synthase-like enzyme using phloroacetophenone as a substrate.

Materials:

-

Purified enzyme preparation

-

Phloroacetophenone solution (in DMSO)

-

Cinnamoyl-CoA or other suitable acyl-CoA starter unit

-

Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Quenching solution (e.g., 20% HCl)

-

Ethyl acetate for extraction

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, phloroacetophenone, and the acyl-CoA starter unit.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA and the purified enzyme.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the product by HPLC, monitoring at a wavelength appropriate for the expected chalcone product (e.g., ~340 nm).

-

Quantify the product using a standard curve of a synthesized authentic standard.

An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenolic acetophenone, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. It details the compound's discovery as a natural product, its physicochemical properties, and established synthetic methodologies. Furthermore, this guide delves into its significant biological activities, including antimicrobial, antioxidant, and cytotoxic properties, supported by detailed experimental protocols and a review of its mechanism of action. Particular emphasis is placed on its pro-apoptotic effects on cancer cells, with a visual representation of the implicated signaling pathway. This document serves as a foundational resource for researchers interested in the therapeutic potential of this and related phenolic compounds.

Introduction and Nomenclature

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a naturally occurring phenolic compound that has garnered interest in the scientific community for its diverse biological activities. It belongs to the class of acetophenones and is characterized by a dihydroxy- and a methoxy-substituted phenyl ring attached to a carbonyl group.

Synonyms:

-

2',4'-Dihydroxy-6'-methoxyacetophenone[1]

-

6-O-Methylphloroacetophenone[1]

-

2,4-Dihydroxy-6-methoxyacetophenone[1]

-

Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-[1]

Molecular Formula: C₉H₁₀O₄[1]

Molecular Weight: 182.17 g/mol [1]

Discovery and Natural Occurrence

While the precise first isolation and characterization of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not definitively documented in readily available literature, it is recognized as a significant natural product. This compound has been identified in a variety of plant species, highlighting its role as a plant metabolite.

Notably, it has been isolated from:

-

Artemisia barrelieri [1]

-

Tanacetum densum [1]

-

Artemisia annua , where it is considered an analog of the antimalarial compound artemisinin.[3]

-

Artemisia afra , commonly known as African wormwood.[4]

-

Various species within the Leguminosae and Asteraceae families.[5]

Its presence in these botanicals, many of which have a history of use in traditional medicine, has spurred further investigation into its pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is presented in the table below.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Melting Point | 197 - 199 °C | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one can be achieved through classical organic reactions for the acylation of phenols, such as the Hoesch and Nencki reactions. These methods are particularly suitable for the synthesis of hydroxyacetophenones.

Synthetic Approach: Hoesch Reaction

The Hoesch reaction involves the condensation of a nitrile with a polyhydroxy phenol in the presence of a Lewis acid catalyst and hydrogen chloride. For the synthesis of the target compound, phloroglucinol monomethyl ether (1,3-dihydroxy-5-methoxybenzene) would be the key starting material.

Experimental Protocol (Adapted from general Hoesch reaction procedures):

-

Preparation of Phloroglucinol Monomethyl Ether: Synthesize or procure phloroglucinol monomethyl ether.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser protected by a calcium chloride tube, dissolve phloroglucinol monomethyl ether (1 equivalent) and anhydrous zinc chloride (1.1 equivalents) in anhydrous diethyl ether.

-

Introduction of Reactants: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.

-

Addition of Acetonitrile: Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous diethyl ether to the reaction mixture while maintaining the temperature below 10°C.

-

Reaction: Continue to pass a slow stream of HCl gas through the mixture and allow it to stir at room temperature overnight. A solid precipitate of the ketimine hydrochloride should form.

-

Hydrolysis: Decant the ether and hydrolyze the ketimine salt by heating it with water at reflux for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol-water or by column chromatography.

Synthetic Approach: Nencki Reaction

The Nencki reaction involves the ring acylation of phenols with a carboxylic acid in the presence of zinc chloride.

Experimental Protocol (Adapted from general Nencki reaction procedures):

-

Reaction Setup: In a round-bottom flask, melt anhydrous zinc chloride (2 equivalents) and add glacial acetic acid (1.5 equivalents). Heat the mixture to 140-150°C.

-

Addition of Phenol: Add phloroglucinol monomethyl ether (1 equivalent) to the hot mixture.

-

Reaction: Maintain the reaction temperature at 150-160°C for 20-30 minutes.

-

Work-up: Cool the reaction mixture and add dilute hydrochloric acid.

-

Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system like aqueous ethanol.

Biological Activities and Mechanisms of Action

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one exhibits a range of biological activities, making it a compound of significant interest for drug discovery and development.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[5][6] The proposed mechanism of action involves the permeabilization of the bacterial cell membrane and the disruption of the cell division process.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and broth), negative (broth only), and vehicle controls.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity

As a phenolic compound, 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is expected to possess antioxidant properties. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction: In a 96-well plate, add a specific volume of each sample concentration to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cytotoxic and Pro-Apoptotic Activity

Studies have shown that 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism appears to involve the intrinsic or mitochondrial pathway of apoptosis.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HT-29) and treat with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Perspectives

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is a naturally occurring phenolic compound with a compelling profile of biological activities. Its antimicrobial, antioxidant, and particularly its cytotoxic and pro-apoptotic effects, position it as a promising lead compound for the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. Further derivatization and structure-activity relationship studies could lead to the development of more potent and selective drug candidates. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

- 1. US3959388A - Preparation of phloroglucinol or its monomethyl ether - Google Patents [patents.google.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. US3904695A - Preparation of phloroglucinol and its mono-ethers - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US20030125586A1 - Process for preparing alkylated dihydroxybenzene - Google Patents [patents.google.com]

- 6. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Derivatives, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one, also known as Resacetophenone 4-methyl ether or 2,4-dihydroxy-6-methoxyacetophenone, is a phenolic acetophenone that serves as a versatile scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of this core compound, its derivatives, and analogs, with a focus on their synthesis, biological activities, and mechanisms of action. The document is intended to be a resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of molecules. We will delve into their cytotoxic and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Compound: 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one

1.1. Chemical and Physical Properties

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one is an aromatic ketone naturally found in various plants, including those from the Leguminosae and Asteraceae families.[2][3] It is a derivative of Artemisia annua and is considered an analog of artemisinin, a compound known for its effectiveness in malaria research.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | [4] |

| Synonyms | 2',4'-Dihydroxy-6'-methoxyacetophenone, Resacetophenone 4-methyl ether | [4] |

| CAS Number | 3602-54-8 | [4] |

| Physical Description | Solid | |

| Melting Point | 197 - 199 °C |

1.2. Synthesis

While specific detailed protocols for the direct synthesis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one are not extensively available in the searched literature, a common method for the synthesis of related acetophenones is the Claisen-Schmidt condensation .[1] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde to form a chalcone, which can be a precursor or an analog itself.

A general synthetic approach for a derivative, 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone, involves the reaction of 1-(2,4,6-trihydroxyphenyl)ethanone with dimethoxymethane and zinc bromide in dichloromethane, followed by the addition of N,N-diisopropylethylamine.[5]

Derivatives and Analogs: A Landscape of Biological Activity

The structural scaffold of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one allows for extensive modifications, leading to a wide range of derivatives and analogs with diverse pharmacological activities. These modifications primarily involve substitutions on the phenyl ring and alterations of the ethanone side chain.

2.1. Cytotoxic Activity against Cancer Cell Lines

A significant body of research has focused on the anticancer potential of acetophenone derivatives. A notable analog, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , isolated from Phaleria macrocarpa, has demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) at 24h | IC₅₀ (µg/mL) at 48h | IC₅₀ (µg/mL) at 72h |

| HT-29 | Human Colon Adenocarcinoma | 38.8 ± 1.64 | 17.2 ± 2.29 | 25.3 ± 0.99 |

| MCF-7 | Human Breast Adenocarcinoma | 80.1 ± 2.3 | 48.3 ± 1.43 | 25.0 ± 2.65 |

| A549 | Human Lung Carcinoma | 45.0 ± 2.21 | 37.5 ± 2.66 | 31.8 ± 1.69 |

| MRC-5 (Normal) | Human Fetal Lung Fibroblast | 66.8 ± 1.19 | 90.0 ± 1.53 | ≥100.0 ± 1.9 |

Data from Lay et al. (2014)

The data clearly indicates a dose- and time-dependent cytotoxic effect of DMHE on cancer cells, with significantly lower toxicity towards the normal cell line MRC-5, suggesting a degree of selectivity.

Furthermore, derivatives of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) , which shares the core acetophenone structure, have also shown potent cytotoxicity.

Table 2: Cytotoxicity of selected 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 4′-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 |

| 4′-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 |

| 4′-O-benzylated-DMC | A-549 (Lung Carcinoma) | 9.99 |

| 4′-O-benzylated-DMC | FaDu (Pharyngeal Carcinoma) | 13.98 |

Data from a 2021 study on DMC derivatives.[6]

2.2. Antimicrobial Activity

Derivatives of dihydroxyacetophenone have also been investigated for their antimicrobial properties.

Table 3: Antimicrobial Activity of a Brominated Dihydroxyacetophenone Derivative (Compound 3e)

| Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | 0.625 | 0.625 |

| Escherichia coli | ATCC 25922 | 0.625 | 0.625 |

| Bacillus subtilis | 0.625 | 0.625 | |

| Staphylococcus aureus | ATCC 25923 | 0.31 | - |

| Sarcina lutea | ATCC 9341 | 0.31 | - |

| Bacillus cereus | ATCC 14579 | 0.31 | - |

Data from a study on dihydroxyacetophenone derivatives.

The results highlight the potent bactericidal and bacteriostatic effects of these compounds against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action and Signaling Pathways

The therapeutic effects of acetophenone derivatives are underpinned by their interactions with various cellular signaling pathways.

3.1. Induction of Apoptosis

The cytotoxic activity of DMHE in HT-29 colon cancer cells is mediated through the induction of apoptosis. This process is characterized by morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. At the molecular level, DMHE treatment leads to the up-regulation of pro-apoptotic proteins like Bax and PUMA.

Caption: Intrinsic apoptosis pathway induced by DMHE.

3.2. Cell Cycle Arrest

Flow cytometry analysis has revealed that DMHE can induce cell cycle arrest at the G0/G1 phase in a time-dependent manner in HT-29 cells. This inhibition of cell cycle progression is another key mechanism contributing to its anticancer effect.

Caption: DMHE-induced G0/G1 cell cycle arrest.

Experimental Protocols

4.1. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of chalcones from acetophenone derivatives.[1]

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the NaOH solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

4.2. Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7][8]

Materials:

-

Cells to be tested

-

96-well microplate

-

Culture medium

-

Test compound (acetophenone derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37 °C, 5% CO₂).

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

4.3. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

Materials:

-

Bacterial strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Pipettes and sterile tips

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium across the wells of the microtiter plate.

-

Inoculate: Inoculate each well with a standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate: Incubate the plate at the optimal temperature for the bacteria (e.g., 37 °C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) Determine MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Conclusion and Future Perspectives

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and its derivatives represent a promising class of compounds with a broad range of biological activities. Their cytotoxic and antimicrobial properties, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. Future research should focus on synthesizing and screening a wider array of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them towards clinical applications. The versatility of the acetophenone scaffold ensures that it will continue to be a valuable platform for the design and synthesis of novel therapeutic agents.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Antibacterial | TargetMol [targetmol.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | C9H10O4 | CID 10965145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are abundant in various edible plants and have garnered significant attention from the scientific community due to their diverse pharmacological activities.[1] Chalcone derivatives have been reported to exhibit a wide spectrum of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4][5][6] The synthesis of novel chalcone derivatives is a key area of interest in medicinal chemistry for the development of new therapeutic agents.

The Claisen-Schmidt condensation reaction is the most common and effective method for synthesizing chalcones.[1][7] This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde.[1][8][9] This document provides a detailed protocol for the synthesis of chalcones using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one as the acetophenone precursor.

General Synthesis Pathway

The synthesis of chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one proceeds via a Claisen-Schmidt condensation reaction with a substituted aromatic aldehyde. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of a chalcone derivative from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one and a substituted benzaldehyde.

Materials:

-

1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (or Methanol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Magnetic stirrer with hotplate

-

Round bottom flask

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography (if necessary for purification)

-

Appropriate solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reactant Preparation: In a round bottom flask, dissolve 1 equivalent of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one in a minimal amount of ethanol.

-

Addition of Aldehyde: To the stirred solution, add 1 equivalent of the selected substituted aromatic aldehyde.

-

Catalyst Addition: Slowly add an aqueous solution of NaOH (40-50%) or KOH (40-50%) dropwise to the reaction mixture at room temperature. The amount of base used is typically catalytic, but in some cases, stoichiometric amounts or more are used.[4]

-

Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture by adding dilute HCl dropwise until the pH is neutral. This will precipitate the chalcone product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold distilled water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or an oven at a low temperature.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of chalcones from substituted acetophenones, which can be extrapolated for the synthesis using 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one.

| Acetophenone | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2,4-dihydroxyacetophenone | Benzaldehyde | KOH (50%) | Ethanol | 24 | 96 | [4] |

| 2,4-dihydroxyacetophenone | 4-Chlorobenzaldehyde | KOH (50%) | Ethanol | 24 | 93 | [4] |

| 2-hydroxyacetophenone | 2,4-dimethoxybenzaldehyde | NaOH | Methanol | - | - | [10] |

| 2-hydroxyacetophenone | 4-nitrobenzaldehyde | NaOH | Methanol | - | - | [10] |

| 2,4,6-trimethoxyacetophenone | Various aldehydes | Basic conditions | - | - | IC50 values reported | [11] |

Potential Biological Activities and Signaling Pathways

Chalcones derived from hydroxylated acetophenones have shown significant potential as anti-inflammatory and antioxidant agents.[8][10][12] Their mechanism of action often involves the modulation of key signaling pathways involved in inflammation and oxidative stress.

Caption: Potential mechanisms of anti-inflammatory and antioxidant activity of synthesized chalcones.

Conclusion